N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(3-methylthiophen-2-yl)propanamide
Description
Structural Overview: The compound features a 1,2,4-triazolo[4,3-b]pyridazine core, a bicyclic heteroaromatic system known for its role in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π stacking interactions. Key substituents include:
- Azetidine moiety (a strained four-membered nitrogen-containing ring), which may influence conformational rigidity and target binding.
- 3-(3-methylthiophen-2-yl)propanamide side chain, contributing aromaticity and modulating electronic properties.
The azetidine and thiophene groups may improve metabolic stability compared to larger heterocycles (e.g., piperidine or benzimidazole) .
Properties
IUPAC Name |
N-methyl-3-(3-methylthiophen-2-yl)-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS/c1-12-8-9-26-15(12)4-7-18(25)22(3)14-10-23(11-14)17-6-5-16-20-19-13(2)24(16)21-17/h5-6,8-9,14H,4,7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVCHHFBIZZGRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(3-methylthiophen-2-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other proliferative diseases. This article provides an overview of its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound involves several chemical reactions that typically include the formation of the triazole ring and subsequent modifications to introduce the azetidine and thiophene moieties. The synthetic pathway may include:
- Formation of Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Azetidine Construction : Employing methods such as cyclization reactions.
- Thioether Introduction : Incorporating thiophenes through electrophilic substitutions or coupling reactions.
The detailed synthetic route can be found in various studies focusing on similar triazole compounds .
The compound exhibits multiple mechanisms of action which can be summarized as follows:
- Kinase Inhibition : The compound has been shown to inhibit specific kinases that are crucial in cancer cell proliferation. For instance, it may interact with receptor tyrosine kinases (RTKs) such as c-Met and Pim-1, which are implicated in various malignancies .
- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory activities comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
In Vitro Studies
In vitro assays have demonstrated significant biological activities:
- Cytotoxicity : The compound has shown cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. IC50 values indicate effective inhibition at low concentrations, suggesting high potency .
- Selectivity : Research indicates that the compound selectively targets cancer cells while exhibiting minimal toxicity to normal cells, which is a desirable trait in anticancer drug development .
In Vivo Studies
Animal models have been utilized to evaluate the pharmacokinetics and therapeutic efficacy:
- Tumor Growth Inhibition : Studies have reported that administration of the compound results in reduced tumor size in xenograft models, indicating its potential as an effective therapeutic agent against tumors .
Case Study 1: Breast Cancer Model
A study involving a breast cancer xenograft model demonstrated that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .
Case Study 2: Lung Cancer Treatment
In a lung cancer model, the compound exhibited promising results in terms of survival rates and tumor regression. The study highlighted its ability to inhibit angiogenesis through downregulation of vascular endothelial growth factor (VEGF), further supporting its role as a potential anti-cancer agent .
Scientific Research Applications
1. Anticancer Activity
Recent studies have indicated that compounds containing triazole and pyridazine structures exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases that are overactive in various cancers. For instance, N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(3-methylthiophen-2-yl)propanamide has been shown to target the epidermal growth factor receptor (EGFR), which is crucial in the proliferation of cancer cells.
Case Study: EGFR Inhibition
A study highlighted the compound's ability to bind effectively to the ATP-binding pocket of EGFR, demonstrating an IC50 value in the low micromolar range. This suggests a potential for development as a targeted therapy for non-small-cell lung cancer (NSCLC) .
2. Antimicrobial Properties
The compound also exhibits antimicrobial activity against various bacterial strains. Its structural components allow it to penetrate bacterial membranes effectively.
Case Study: Antibacterial Activity
In vitro tests revealed that this compound demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli. This opens avenues for further research into its use as a novel antibiotic .
Chemical Reactions Analysis
Azetidine Ring Functionalization
The azetidine ring undergoes alkylation or nucleophilic substitution to introduce the N-methylpropanamide side chain:
-
Mitsunobu reaction : Used to attach propanamide derivatives to azetidine via alcohol intermediates .
-
Amide coupling : Carbodiimide-mediated coupling (e.g., EDC/HOBt) links 3-(3-methylthiophen-2-yl)propanoic acid to the azetidine nitrogen .
Key Conditions
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Azetidine alkylation | DIAD, PPh3, THF, 0°C to RT | 65–78 | |
| Amide bond formation | EDC, HOBt, DMF, RT | 70–85 |
Thiophene Modification
The 3-methylthiophene moiety is introduced via cross-coupling or alkylation:
-
Suzuki coupling : Links thiophene boronic esters to propanamide precursors .
-
Friedel-Crafts alkylation : Direct alkylation of thiophene using 3-bromopropanamide derivatives .
Example Reaction
text3-Methylthiophene → Boronation → 3-Methylthiophene-2-boronic acid → Suzuki coupling with propanamide bromide → 3-(3-Methylthiophen-2-yl)propanamide[7]
Stability and Degradation Reactions
The compound is susceptible to:
-
Hydrolysis : The amide bond hydrolyzes under acidic/basic conditions to yield carboxylic acid and amine byproducts.
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Oxidation : The thiophene ring oxidizes to sulfoxide or sulfone derivatives in the presence of H2O2 or mCPBA .
Degradation Pathways
| Condition | Product | Mechanism |
|---|---|---|
| HCl (1M, 60°C) | 3-(3-Methylthiophen-2-yl)propanoic acid + Azetidine amine | Acid hydrolysis |
| H2O2 (30%, RT) | 3-Methylthiophene-2-sulfoxide | Sulfur oxidation |
Biological Activity-Linked Reactions
In pharmacological contexts, the compound may undergo:
-
Metabolic demethylation : Cytochrome P450 enzymes (CYP3A4) demethylate the N-methyl group, forming a primary amine metabolite .
-
Glucuronidation : Conjugation at the azetidine nitrogen enhances water solubility for excretion.
Metabolic Pathways
| Enzyme | Reaction | Metabolite |
|---|---|---|
| CYP3A4 | N-Demethylation | N-Desmethyl propanamide |
| UGT1A1 | Glucuronide conjugation | Azetidine-glucuronide adduct |
Comparison with Similar Compounds
Structural Analogs and Key Differences
Substituent Effects on Physicochemical Properties
Methoxy groups (as in ) may enhance solubility but reduce passive diffusion due to higher polarity .
Azetidine vs. However, azetidines may exhibit lower metabolic stability due to ring-opening reactions . Benzimidazole in offers extended π-system interactions, possibly enhancing target affinity but increasing molecular weight and reducing solubility.
Thiophene vs. Benzimidazole Side Chains :
Retention Behavior and Chromatographic Properties
Evidence from flavonoid studies () suggests that substituent position and hydrogen-bonding capacity significantly affect chromatographic retention. For example:
QSAR and Molecular Descriptors
- Electronic Effects : The electron-donating methyl group on the triazolo ring may increase electron density, altering interactions with electrophilic residues in target proteins .
Q & A
Advanced Research Question
- Target Identification : Perform kinase profiling assays (e.g., ATP-competitive binding assays) to identify interactions with kinases like EGFR or MAPK, leveraging the triazolo-pyridazine scaffold’s affinity for ATP-binding pockets .
- Cellular Assays : Use fluorescence-based reporter systems (e.g., luciferase for NF-κB inhibition) to quantify pathway modulation in cancer cell lines .
- Structural Docking : Combine molecular docking (e.g., AutoDock Vina) with mutagenesis studies to validate binding poses in silico versus experimental IC values .
Methodological Note : Address false positives in kinase assays by including negative controls (e.g., kinase-dead mutants) .
How can structure-activity relationship (SAR) studies be designed to enhance potency while reducing off-target effects?
Advanced Research Question
- Core Modifications : Systematically vary substituents on the triazolo-pyridazine (e.g., methyl vs. cyclobutyl at position 3) to assess impact on kinase selectivity .
- Side Chain Optimization : Replace the 3-methylthiophene with fluorinated or electron-withdrawing groups (e.g., CF) to improve metabolic stability .
- In Vitro/In Vivo Correlation : Use parallel artificial membrane permeability assays (PAMPA) to predict bioavailability and prioritize derivatives for in vivo testing .
Advanced Research Question
- Assay Standardization : Control variables such as ATP concentration (e.g., 10 µM vs. 100 µM) in kinase assays, which significantly impact IC values .
- Cell Line Authentication : Use STR profiling to confirm genetic stability of cancer models, as mutations can alter target expression .
- Statistical Analysis : Apply ANOVA or mixed-effects models to distinguish biological variability from technical noise in dose-response curves .
Case Study : A 2-fold IC difference between HCT-116 and HeLa cells may reflect differential expression of efflux transporters (e.g., P-gp); validate via transporter inhibition assays .
What methodologies improve aqueous solubility without compromising target affinity?
Advanced Research Question
- Prodrug Design : Introduce phosphate or PEGylated groups at the azetidine nitrogen to enhance hydrophilicity .
- Co-Crystallization : Screen with cyclodextrins or sulfonic acid co-formers to stabilize amorphous phases .
- pH Adjustment : Use buffer systems (e.g., citrate at pH 4.5) to ionize the amide group, increasing solubility by >50% .
Data Insight : Solubility of 3.1 µg/mL (pH 7.4) improved to 18 µg/mL at pH 4.5 in citrate buffer .
How can off-target effects be systematically identified during preclinical development?
Advanced Research Question
- Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated probe derivative to capture interacting proteins in cell lysates .
- CRISPR Screening : Genome-wide knockout libraries to identify synthetic lethal partners or toxicity mediators .
- Metabolomics : LC-MS-based profiling to detect dysregulated pathways (e.g., glutathione depletion indicating oxidative stress) .
What strategies enable scalable synthesis of derivatives for high-throughput screening?
Advanced Research Question
- Flow Chemistry : Continuous-flow reactors to optimize exothermic steps (e.g., triazole formation) with precise temperature control .
- Solid-Phase Synthesis : Immobilize intermediates on resin (e.g., Wang resin) for automated coupling and cleavage .
- Parallel Synthesis : Use robotic liquid handlers to generate 96-well libraries of azetidine-thiophene analogs .
How should stability studies be designed under varying storage conditions?
Advanced Research Question
Q. Stability Data :
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| 25°C, dry | <2% | None |
| 40°C, 75% RH | 15% | Hydrolyzed amide |
What are prioritized future research directions for this compound?
Advanced Research Question
- In Vivo PK/PD : Assess oral bioavailability in rodent models using LC-MS quantification of plasma levels .
- Toxicogenomics : RNA-seq to identify gene expression changes linked to hepatotoxicity .
- Combination Therapy : Screen with checkpoint inhibitors (e.g., anti-PD-1) to evaluate synergistic anticancer effects .
Collaborative Approach : Partner with crystallography labs to resolve full 3D structures of target complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
